molecular formula C29H20Cl2N2O3 B15172646 C29H20Cl2N2O3

C29H20Cl2N2O3

Cat. No.: B15172646
M. Wt: 515.4 g/mol
InChI Key: ZAFDJCICHZAOBI-UHFFFAOYSA-N
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Description

. This compound is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of appropriate benzoyl and benzyl derivatives with a dichloroquinoxaline precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

(3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one include other quinoxaline derivatives with varying substituents and functional groups. Examples include:

Uniqueness

The uniqueness of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one lies in its specific combination of benzoyl, benzyl, and dichloro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C29H20Cl2N2O3

Molecular Weight

515.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-phenyl-5-(3-phenylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H20Cl2N2O3/c30-20-14-15-23(24(31)17-20)26-25-27(36-33(26)21-11-5-2-6-12-21)29(35)32(28(25)34)22-13-7-10-19(16-22)18-8-3-1-4-9-18/h1-17,25-27H

InChI Key

ZAFDJCICHZAOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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